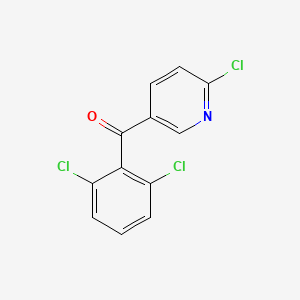

2-Chloro-5-(2,6-dichlorobenzoyl)pyridine

描述

2-Chloro-5-(2,6-dichlorobenzoyl)pyridine (CAS: 1187169-50-1) is a halogenated pyridine derivative characterized by a 2,6-dichlorobenzoyl substituent at the 5-position of the pyridine ring and a chlorine atom at the 2-position. Its synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or palladium-catalyzed cross-coupling, as described in studies on analogous pyridine derivatives .

属性

IUPAC Name |

(6-chloropyridin-3-yl)-(2,6-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO/c13-8-2-1-3-9(14)11(8)12(17)7-4-5-10(15)16-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTQSUUOGBQMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-5-(2,6-dichlorobenzoyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a dichlorobenzoyl moiety. Its chemical formula is . The presence of multiple chlorine atoms significantly influences its lipophilicity and reactivity, which are crucial for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound possesses bactericidal properties.

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15-30 | Inhibition of cell wall synthesis |

| Escherichia coli | 20-40 | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 25-50 | Inhibition of protein synthesis |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida species. The antifungal mechanism is believed to involve the disruption of fungal cell membranes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. The chlorine substituents enhance the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins, leading to inhibition of essential cellular functions.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyridine derivatives against resistant bacterial strains. This compound was among the compounds tested, demonstrating significant antimicrobial activity with an IC50 value indicating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships revealed that modifications on the pyridine ring could enhance biological activity. Specifically, substituents at positions 2 and 6 on the benzoyl moiety were found to be critical for maintaining potency against bacterial targets .

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediate

2-Chloro-5-(2,6-dichlorobenzoyl)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural features allow it to interact with biological targets, making it a candidate for developing drugs with antimicrobial and anticancer properties. Research has demonstrated its effectiveness against certain bacterial strains, with Minimum Inhibitory Concentrations (MIC) indicating moderate antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has shown potential in anticancer applications. Studies involving similar pyridine derivatives have indicated that they can inhibit telomerase activity, which is crucial for cancer cell proliferation. For instance, derivatives of 2-chloro-pyridine have been synthesized and tested, showing IC(50) values that suggest significant inhibitory effects on gastric cancer cells .

Materials Science

Development of Advanced Materials

In materials science, this compound is employed in the formulation of advanced materials such as polymers and coatings. Its chemical properties enhance the performance characteristics of these materials, making them suitable for various industrial applications .

Industrial Chemistry

Agrochemicals Production

This compound plays a role in the synthesis of agrochemicals. It serves as a key intermediate in producing herbicides and pesticides that exhibit high efficacy and low environmental impact. The chlorinated structure contributes to the biological activity of these agrochemicals, facilitating their use in agriculture .

Antimicrobial Efficacy

A study assessing various pyridine derivatives found that this compound demonstrated antimicrobial activity with MIC values ranging from 2.18 to 3.08 μM against selected bacterial strains .

Anticancer Research

Research focusing on pyridine derivatives has revealed that certain compounds exhibit significant telomerase inhibition. For example, a derivative similar to this compound showed an IC(50) value of 0.8 μM against telomerase activity .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals; potential antimicrobial and anticancer properties |

| Materials Science | Used in developing advanced polymers and coatings |

| Industrial Chemistry | Key intermediate in agrochemical synthesis (herbicides/pesticides) |

相似化合物的比较

Key Observations :

- Commercial availability varies significantly: Derivatives like 2-chloro-5-(trifluoromethyl)pyridine are mass-produced (e.g., 2024 production capacity: 500+ tons), whereas the target compound is discontinued, likely due to niche applications .

准备方法

General Synthesis Approach

- Starting Materials : 2-Chloropyridine and 2,6-dichlorobenzoyl chloride.

- Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

- Catalyst/Base : Triethylamine is commonly used to neutralize the hydrochloric acid formed during the reaction.

Detailed Synthesis Protocol

-

- 2-Chloropyridine is prepared by chlorination of pyridine, which can be achieved through various methods, including photo-chlorination or gas-phase chlorination.

- 2,6-Dichlorobenzoyl chloride is synthesized from 2,6-dichlorobenzoic acid through reaction with thionyl chloride or phosphorus pentachloride.

-

- In a round-bottom flask equipped with a magnetic stirrer, add 2-chloropyridine and triethylamine in a suitable solvent.

- Slowly add 2,6-dichlorobenzoyl chloride to the reaction mixture while stirring.

-

- After completion of the reaction, the mixture is washed with water and dried over anhydrous sodium sulfate.

- The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Analysis of Reaction Conditions

| Reaction Conditions | Description | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane or THF | Solvent choice affects solubility and reaction rate. |

| Temperature | Room temperature or slightly elevated | Higher temperatures may increase reaction rate but risk side reactions. |

| Base/Catalyst | Triethylamine | Essential for neutralizing HCl and improving yield. |

| Reaction Time | Several hours | Longer times may increase yield but risk degradation. |

Research Findings and Challenges

- Biological Activity : Pyridine derivatives like this compound exhibit significant biological activity, making them valuable intermediates in pharmaceutical synthesis.

- Synthetic Challenges : The synthesis of such compounds can be challenging due to the need for precise control over reaction conditions to avoid side reactions and ensure high purity.

常见问题

Q. What are the primary synthetic routes for 2-Chloro-5-(2,6-dichlorobenzoyl)pyridine, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation , where 2,6-dichlorobenzoyl chloride reacts with a chloropyridine derivative (e.g., 2-chloro-5-methylpyridine) under anhydrous conditions using Lewis acid catalysts like aluminum chloride (AlCl₃) . Key steps include:

- Catalyst selection : AlCl₃ is preferred for its efficiency in activating the acyl chloride.

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions.

- Solvent choice : Dichloromethane or chloroform is used to dissolve reactants while maintaining inert conditions.

Alternative methods include palladium-catalyzed cross-coupling (e.g., oxidative coupling with pyridine derivatives under Pd(OAc)₂ catalysis), which offers better regioselectivity for complex substrates .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer: Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for the pyridine ring) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm the benzoyl carbonyl group .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 286.54 (calculated) validate the molecular formula .

For ambiguous data (e.g., unexpected NMR splitting), 2D NMR (COSY, HSQC) or X-ray crystallography can clarify steric effects or isomerism.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which may cause inflammation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which can irritate the respiratory tract .

- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent decomposition into hazardous byproducts (e.g., hydrogen chloride) .

Advanced Research Questions

Q. How can reaction yields be improved for this compound synthesis, and what factors cause variability?

Methodological Answer: Yield optimization involves:

- Catalyst loading : Increasing AlCl₃ from 1.0 to 1.2 equivalents improves acylation efficiency but risks over-chlorination .

- Solvent purity : Anhydrous solvents (e.g., distilled CH₂Cl₂) prevent hydrolysis of the acyl chloride intermediate.

- Substrate ratio : A 1:1.05 molar ratio of pyridine derivative to acyl chloride minimizes unreacted starting material.

Variability often arises from moisture contamination (reduces catalyst activity) or competing side reactions (e.g., ring chlorination at elevated temperatures).

Q. How should researchers address contradictory spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts) may indicate:

- Regioisomeric impurities : Use HPLC-MS to identify byproducts and refine column chromatography gradients for purification.

- Solvent effects : Re-run NMR in deuterated DMSO to resolve proton exchange broadening.

- Dynamic processes : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational flexibility in the benzoyl group .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The dichlorobenzoyl group’s electron-withdrawing effects enhance binding to hydrophobic pockets .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with bioactivity data to prioritize synthetic targets .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict stability and reactivity of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。